

# The Selectivity Profile of JNJ-54175446: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **JNJ-54175446**, a potent, selective, and brain-penetrant antagonist of the P2X7 receptor. The document details its binding affinity and functional potency across various species, outlines key experimental methodologies used in its characterization, and visualizes the associated signaling pathways and experimental workflows.

## Core Data Presentation

The selectivity of **JNJ-54175446** has been primarily characterized through its potent antagonism of the P2X7 receptor, an adenosine triphosphate (ATP)-gated ion channel implicated in neuroinflammation.

## Table 1: In Vitro Potency of JNJ-54175446 at P2X7 Receptors

Species	Receptor	Potency (pIC50)
Human	P2X7	8.46
Rat	P2X7	8.81
Mouse	P2X7	7.8
Dog	P2X7	7.9
Macaque	P2X7	8.1

**Table 2: Functional Activity and Target Engagement of JNJ-54175446**

Assay	Metric	Value	Species	Notes
Ex Vivo IL-1 $\beta$ Release Inhibition	IC50	82 ng/mL	Human	Inhibition of lipopolysaccharide (LPS) and BzATP-induced IL-1 $\beta$ release from peripheral blood.
Central P2X7 Receptor Occupancy	EC50 (plasma concentration)	105 ng/mL	Human	Estimated value for central nervous system P2X7 receptor binding.
Central P2X7 Receptor Occupancy	EC90 (plasma concentration)	900 ng/mL	Human	Estimated value for central nervous system P2X7 receptor binding.
Brain P2X7 Receptor Occupancy	EC50 (plasma concentration)	44.3 ng/mL	Human	Estimated from translational modeling.
Peripheral IL-1 $\beta$ Release Inhibition	EC50 (plasma concentration)	67.0 ng/mL	Human	Estimated from translational modeling.

## Experimental Protocols

Detailed methodologies for two key assays used to characterize the pharmacodynamic effects of **JNJ-54175446** are provided below.

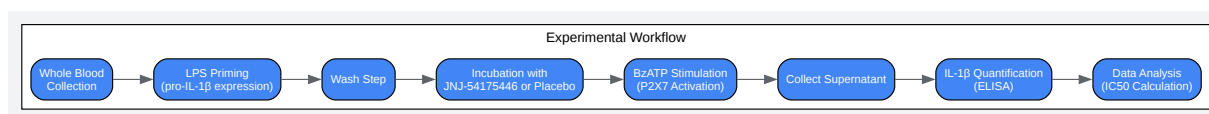
### Ex Vivo Interleukin-1 $\beta$ (IL-1 $\beta$ ) Release Assay

This functional assay quantifies the ability of **JNJ-54175446** to inhibit the release of the pro-inflammatory cytokine IL-1 $\beta$  from immune cells.

Objective: To determine the potency of **JNJ-54175446** in blocking P2X7 receptor-mediated IL-1 $\beta$  release in peripheral blood.

Methodology:

- **Blood Collection:** Whole blood samples are collected from subjects.
- **Cell Stimulation:** The blood samples are stimulated ex vivo with lipopolysaccharide (LPS) to induce the expression of pro-IL-1 $\beta$ .
- **P2X7 Activation:** The P2X7 receptor is then activated with a specific agonist, such as 3'-O-(4-benzoyl)benzoyl-ATP (BzATP), which triggers the processing and release of mature IL-1 $\beta$ .
- **JNJ-54175446 Treatment:** The assay is performed in the presence of varying concentrations of **JNJ-54175446** or a placebo control.
- **Quantification:** The concentration of IL-1 $\beta$  in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the percentage of inhibition of IL-1 $\beta$  release against the concentration of **JNJ-54175446**.



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Ex Vivo IL-1 $\beta$  Release Assay Workflow.

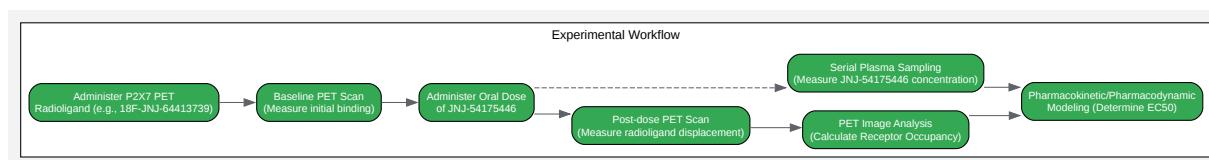
## Positron Emission Tomography (PET) Receptor Occupancy Study

This in vivo imaging technique is used to quantify the binding of **JNJ-54175446** to P2X7 receptors in the brain.

Objective: To determine the relationship between the plasma concentration of **JNJ-54175446** and the occupancy of P2X7 receptors in the central nervous system.

Methodology:

- Radioligand: A specific PET radioligand for the P2X7 receptor, such as 18F-JNJ-64413739, is administered intravenously to the subject.
- Baseline Scan: A baseline PET scan is performed to measure the initial binding of the radioligand to P2X7 receptors in the absence of **JNJ-54175446**.
- **JNJ-54175446** Administration: A single oral dose of **JNJ-54175446** is administered to the subject.
- Post-dose Scan: A second PET scan is conducted at a specified time after **JNJ-54175446** administration to measure the displacement of the radioligand by the drug.
- Plasma Sampling: Blood samples are collected at various time points to determine the plasma concentration of **JNJ-54175446**.
- Image Analysis: The PET images are analyzed to calculate the receptor occupancy in different brain regions. This is typically done by comparing the radioligand binding potential before and after drug administration.
- Data Modeling: The receptor occupancy data is modeled as a function of the plasma concentration of **JNJ-54175446** to determine the EC50 (the concentration at which 50% of the receptors are occupied).

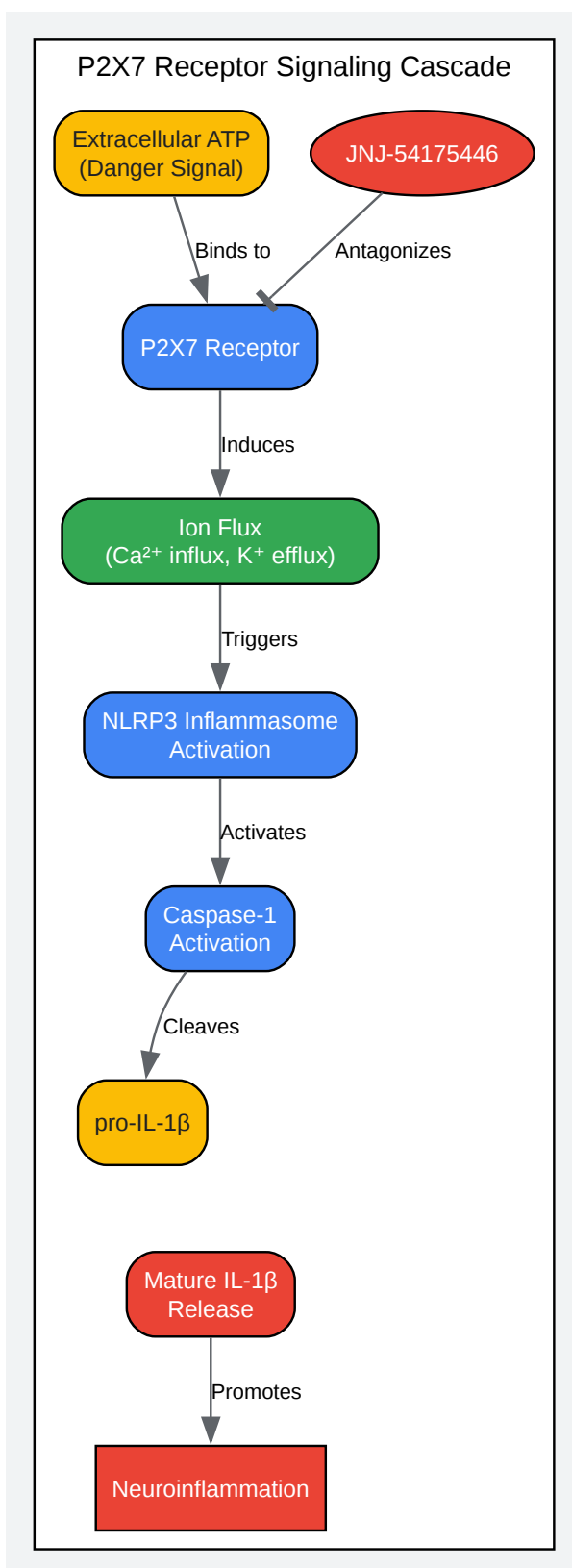


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PET Receptor Occupancy Study Workflow.

## P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), initiates a cascade of intracellular events that are central to the inflammatory response, particularly in microglia. **JNJ-54175446** acts by blocking this initial step.



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P2X7 Receptor Signaling Pathway.

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